![molecular formula C24H32ClNO4 B1649423 Donepezil hydrochloride monohydrate CAS No. 884740-09-4](/img/structure/B1649423.png)
Donepezil hydrochloride monohydrate
Overview
Description
Synthesis Analysis
Donepezil, a pivotal Alzheimer’s disease (AD) medication introduced in 1997, has been the subject of extensive research into its synthesis and structural modifications . Diverse synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis
The molecular formula of Donepezil hydrochloride monohydrate is C24H32ClNO4 . The average mass is 433.968 Da and the mono-isotopic mass is 433.201996 Da .Chemical Reactions Analysis
Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .Physical And Chemical Properties Analysis
Donepezil hydrochloride monohydrate has a density of 1.141±0.06 g/cm3 (Predicted), a melting point of 207°C, a boiling point of 527.9±50.0 °C (Predicted), and a flashing point of 273.1°C .Scientific Research Applications
- Donepezil’s Role : As a selective acetylcholinesterase inhibitor (AChEI), Donepezil enhances cholinergic neurotransmission by preventing acetylcholine breakdown. It is widely used to manage AD symptoms, improving cognition and daily functioning .
- Structural Modifications : Scientists have modified Donepezil’s structure to enhance its efficacy. Analogues and hybrids, including those with lipoic and ferulic acid, have been investigated .
- Benefits : Improved scalability and reduced environmental impact are crucial for future drug development .
Alzheimer’s Disease Treatment
Synthetic Strategies and Structural Modifications
Greener Synthesis Techniques
Multi-Target Ligands
Biomarker Research
Global Collaborations
Safety And Hazards
properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH.H2O/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJIZAKUNCTCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470774 | |
Record name | Donepezil hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Donepezil hydrochloride monohydrate | |
CAS RN |
884740-09-4 | |
Record name | Donepezil hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884740094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DONEPEZIL HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KZL5YRL6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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